molecular formula C14H16N2O2 B2662813 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid CAS No. 852399-56-5

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

Cat. No.: B2662813
CAS No.: 852399-56-5
M. Wt: 244.294
InChI Key: TWOKXLOYDCTMAJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. One common synthetic route includes the reaction of benzimidazole with cyclopentanecarboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of benzimidazole and cyclopentanecarboxylic acid, which imparts distinct chemical and biological properties .

Biological Activity

The compound 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS No. not specified) is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound features a benzimidazole moiety linked to a cyclopentanecarboxylic acid group, which may contribute to its biological activity.
PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
CAS NumberNot specified

Anticancer Activity

This compound has been studied for its potential anticancer properties. Benzimidazole derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: Antileukemic Activity

In a related study on benzimidazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against leukemic cells. For instance, a derivative exhibited an IC50 value of 3 µM, indicating potent activity against these cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Benzimidazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/ml
Compound BEscherichia coli62.5 µg/ml
Compound CCandida albicans250 µg/ml

Note: The compounds listed are structurally similar and demonstrate the potential activity of benzimidazole derivatives against microbial pathogens .

Anti-inflammatory Potential

The cyclopentanecarboxylic acid group may enhance the anti-inflammatory properties of the compound. Research into cyclopentane-containing compounds has shown promise in modulating inflammatory pathways, particularly in cardiovascular contexts .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring or the cyclopentanecarboxylic acid moiety can significantly affect potency and selectivity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituent at Position 4Increased anticancer activity
Alteration in Cyclopentane RingEnhanced anti-inflammatory effects

Research indicates that specific substitutions can lead to improved bioavailability and target specificity, which are crucial for therapeutic applications .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKXLOYDCTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331132
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852399-56-5
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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